

Application Note: A Validated UV Spectrophotometric Method for the Analysis of Oxcarbazepine

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Compound of Interest		
Compound Name:	Oxcarbazepine	
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Audience: Researchers, scientists, and drug development professionals.

Introduction **Oxcarbazepine** (OXC) is a second-generation antiepileptic and mood-stabilizing drug, chemically described as 10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide[1]. It is a structural derivative of carbamazepine with a similar mechanism of action, primarily involving the blockade of voltage-gated sodium channels[2]. The increasing clinical use of **Oxcarbazepine** necessitates a simple, rapid, and reliable analytical method for its quantification in bulk drug and pharmaceutical dosage forms for quality control purposes[2]. This document details a validated UV spectrophotometric method that is accurate, precise, and stability-indicating as per the International Conference on Harmonization (ICH) guidelines.

Principle The method is based on the quantitative measurement of UV light absorption by **Oxcarbazepine** at its wavelength of maximum absorbance (λ max). The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law within a specific concentration range.

Experimental Protocols Instrumentation and Materials

- Instrumentation: A double-beam UV-Vis Spectrophotometer with 1 cm matched quartz cells.
- Reagents and Chemicals:



- Oxcarbazepine Reference Standard (Purity ≥99.5%)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Hydrochloric Acid (HCl, Analytical Grade)
- Sodium Hydroxide (NaOH, Analytical Grade)
- Hydrogen Peroxide (H₂O₂, 3-5%)
- Commercially available Oxcarbazepine tablets

Preparation of Solutions

- Diluent Preparation: Prepare a 50:50 (v/v) mixture of methanol and acetonitrile. This will be used for all dilutions unless otherwise specified.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the Oxcarbazepine
 reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in
 approximately 50 mL of diluent and sonicate for 5 minutes. Dilute to the mark with the diluent
 and mix well.
- Sample Solution (for Tablet Assay):
 - Weigh and finely powder 20 Oxcarbazepine tablets.
 - Accurately weigh a quantity of the powder equivalent to 10 mg of Oxcarbazepine and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
 - Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
 - The resulting solution has a nominal concentration of 100 μg/mL.



Method Validation Protocol

- Determination of Wavelength of Maximum Absorbance (λmax):
 - \circ Prepare a working standard solution of 10 μ g/mL by diluting the standard stock solution with the diluent.
 - Scan the solution in the UV range from 230 nm to 400 nm against the diluent as a blank.
 - The wavelength at which maximum absorbance is observed is the λmax. For
 Oxcarbazepine in the specified diluent, the λmax is approximately 254 nm[3].
- Linearity and Range:
 - Prepare a series of calibration standards by making appropriate dilutions from the standard stock solution to achieve concentrations in the range of 2-40 µg/mL[3][4].
 - Measure the absorbance of each standard at 254 nm against the diluent blank.
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Determine the linearity by calculating the correlation coefficient (r²) and the linear regression equation.
- Accuracy (% Recovery):
 - Accuracy is determined by the standard addition method.
 - Prepare a placebo solution from tablet excipients.
 - Spike known amounts of the Oxcarbazepine standard stock solution into the placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
 - Prepare each concentration level in triplicate and measure the absorbance.
 - Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100



Precision:

- Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 10 μg/mL) on the same day under the same experimental conditions.
- Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days by different analysts or using different equipment.
- Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ):
 - \circ LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
 - Use the following equations as per ICH guidelines[1]:
 - LOD = $3.3 \times (\sigma / S)$
 - LOQ = $10 \times (\sigma / S)$
- Specificity (Forced Degradation Studies):
 - Subject the drug substance to various stress conditions to demonstrate that the method is stability-indicating.
 - Acid Hydrolysis: Treat the drug solution with 1.0 N HCl at room temperature for 48 hours, then neutralize[5].
 - Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature.
 Oxcarbazepine is highly sensitive to alkaline conditions, and significant degradation is expected[5][6].
 - Oxidative Degradation: Treat the drug solution with 3-5% H₂O₂ at room temperature for 8 hours[5].
 - Thermal Degradation: Expose the solid drug powder to heat (e.g., 80°C) for 48 hours[5].



- Photolytic Degradation: Expose the drug solution and solid powder to UV radiation (e.g., in a photostability chamber) for 3 days[7].
- After degradation, dilute the samples appropriately and analyze them, comparing the spectra to that of an undegraded standard.

Data Presentation

Table 1: Optimized Method and Optical Parameters

Parameter	Value	Reference
Wavelength (λmax)	254 nm	[3]
Diluent	Methanol:Acetonitrile (50:50, v/v)	
Linearity Range	2 - 40 μg/mL	[3][4]
Molar Absorptivity	$6.73 \times 10^3 \text{L mol}^{-1} \text{cm}^{-1}$ (in Methanol)	[3][4]
Sandell's Sensitivity	0.010 μg cm ⁻²	[1]

Table 2: Summary of Method Validation Parameters

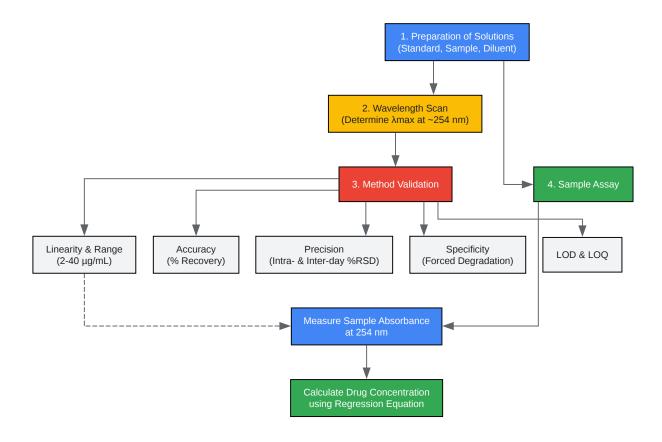
Parameter	Result	Reference
Linearity (Correlation Coefficient, r²)	> 0.999	[2][3]
Accuracy (% Recovery)	98.2% - 104.9%	[1][4]
Precision (% RSD)		
- Intra-day	< 2.0%	[3]
- Inter-day	< 2.0%	[3]
Limit of Detection (LOD)	0.62 μg/mL	[2]
Limit of Quantitation (LOQ)	1.88 μg/mL	[2]



Table 3: Summary of Forced Degradation Studies

Stress Condition	Observation	Reference
Acid (1.0 N HCI)	Partial degradation observed	[5]
Base (0.1 N NaOH)	Significant degradation	[6]
Oxidation (3-5% H ₂ O ₂)	Partial degradation observed	[7]
Thermal (80°C)	Stable / Negligible degradation	[6]
Photolytic (UV Light)	Stable / Negligible degradation	[6]

Visualization of Experimental Workflow



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Caption: Experimental workflow for the UV spectrophotometric analysis of Oxcarbazepine.

Conclusion The described UV spectrophotometric method for the determination of **Oxcarbazepine** is simple, rapid, economical, and reliable. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, and precision. Furthermore, forced degradation studies confirmed the stability-indicating nature of the method, showing its specificity for the analyte in the presence of its degradation products. This method is well-suited for routine quality control analysis of **Oxcarbazepine** in both bulk and pharmaceutical tablet formulations.

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References

- 1. Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. A validated stability indicating LC method for oxcarbazepine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
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